REACTION_CXSMILES
|
[CH2:1]([Br:3])[Br:2].[OH-].[Na+].[CH3:6][C:7]1[CH:13]=[CH:12][CH:11]=[C:9]([OH:10])[C:8]=1[OH:14]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH2:1]([Br:3])[Br:2].[CH3:6][C:7]1[C:8]2[O:14][CH2:1][O:10][C:9]=2[CH:11]=[CH:12][CH:13]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
C(Br)Br
|
Name
|
|
Quantity
|
50 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(O)=CC=C1)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture is subsequently stirred for a further 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux in a stirred apparatus
|
Type
|
ADDITION
|
Details
|
At the end of the addition
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The organic phase is dried
|
Type
|
DISTILLATION
|
Details
|
distilled on a column
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(Br)Br
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC=2OCOC21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 175 g | |
YIELD: CALCULATEDPERCENTYIELD | 111.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([Br:3])[Br:2].[OH-].[Na+].[CH3:6][C:7]1[CH:13]=[CH:12][CH:11]=[C:9]([OH:10])[C:8]=1[OH:14]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH2:1]([Br:3])[Br:2].[CH3:6][C:7]1[C:8]2[O:14][CH2:1][O:10][C:9]=2[CH:11]=[CH:12][CH:13]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
C(Br)Br
|
Name
|
|
Quantity
|
50 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(O)=CC=C1)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture is subsequently stirred for a further 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux in a stirred apparatus
|
Type
|
ADDITION
|
Details
|
At the end of the addition
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The organic phase is dried
|
Type
|
DISTILLATION
|
Details
|
distilled on a column
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(Br)Br
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC=2OCOC21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 175 g | |
YIELD: CALCULATEDPERCENTYIELD | 111.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([Br:3])[Br:2].[OH-].[Na+].[CH3:6][C:7]1[CH:13]=[CH:12][CH:11]=[C:9]([OH:10])[C:8]=1[OH:14]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH2:1]([Br:3])[Br:2].[CH3:6][C:7]1[C:8]2[O:14][CH2:1][O:10][C:9]=2[CH:11]=[CH:12][CH:13]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
C(Br)Br
|
Name
|
|
Quantity
|
50 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(O)=CC=C1)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture is subsequently stirred for a further 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux in a stirred apparatus
|
Type
|
ADDITION
|
Details
|
At the end of the addition
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The organic phase is dried
|
Type
|
DISTILLATION
|
Details
|
distilled on a column
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(Br)Br
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC=2OCOC21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 175 g | |
YIELD: CALCULATEDPERCENTYIELD | 111.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |